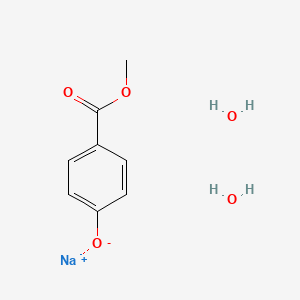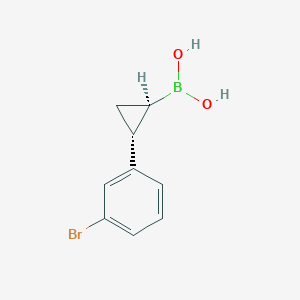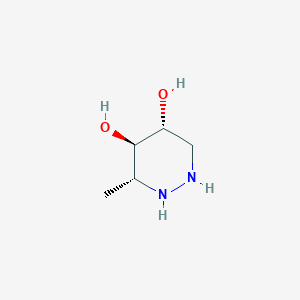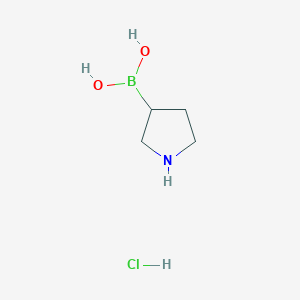
Sodium 4-(methoxycarbonyl)phenolate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(methoxycarbonyl)phenolate dihydrate is a chemical compound with the molecular formula C8H7NaO3·2H2O. It is also known as the sodium salt of methyl 4-hydroxybenzoate. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 4-(methoxycarbonyl)phenolate dihydrate can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of a sulfuric acid catalyst. The resulting methyl 4-hydroxybenzoate is then neutralized with a sodium hydroxide solution to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-(methoxycarbonyl)phenolate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The phenolate group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-(methoxycarbonyl)phenolate dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a preservative in biological samples.
Medicine: It has applications in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: The compound is used in the production of cosmetics, food preservatives, and other industrial products
Mecanismo De Acción
The mechanism of action of sodium 4-(methoxycarbonyl)phenolate dihydrate involves its interaction with specific molecular targets. The phenolate group can act as a nucleophile, participating in various chemical reactions. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparación Con Compuestos Similares
Sodium 4-(methoxycarbonyl)phenolate dihydrate can be compared with other similar compounds, such as:
Sodium benzoate: Used as a preservative in food and beverages.
Methylparaben: Commonly used in cosmetics and pharmaceuticals as a preservative.
Ethylparaben: Another paraben used for its antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H11NaO5 |
|---|---|
Peso molecular |
210.16 g/mol |
Nombre IUPAC |
sodium;4-methoxycarbonylphenolate;dihydrate |
InChI |
InChI=1S/C8H8O3.Na.2H2O/c1-11-8(10)6-2-4-7(9)5-3-6;;;/h2-5,9H,1H3;;2*1H2/q;+1;;/p-1 |
Clave InChI |
PKZWFTTUGMYIPE-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)[O-].O.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)



![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)

![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)


![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)

